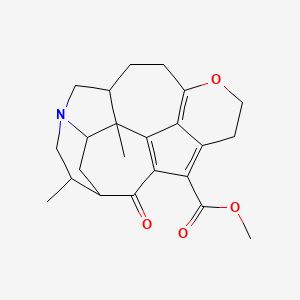

Daphnicyclidin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNVJGYTJYNCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural elucidation of Daphnicyclidin D using NMR and X-ray crystallography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Daphnicyclidin D, a complex polycyclic alkaloid isolated from the genus Daphniphyllum. The determination of its intricate molecular architecture was achieved through a combination of advanced spectroscopic and crystallographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This document details the experimental protocols employed and presents the key quantitative data that were instrumental in piecing together the structure of this natural product.

Introduction

This compound belongs to the daphnicyclidin group of Daphniphyllum alkaloids, which are characterized by their unique and highly fused ring systems. The initial isolation and structural elucidation of this compound, along with its congeners (A-H), were first reported by Kobayashi and coworkers in 2001 from the stems of Daphniphyllum teijsmanni and Daphniphyllum humile.[1] The complex, cage-like structure of these alkaloids has presented a significant challenge for structural determination and has spurred interest in their biosynthesis and potential pharmacological activities.

Data Presentation

The structural elucidation of this compound relied heavily on the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative NMR and X-ray crystallographic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃ and are foundational to the assignment of the proton and carbon frameworks of the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 134.8 | - |

| 2 | 128.8 | 5.89 (d, 9.8) |

| 3 | 126.7 | 5.78 (d, 9.8) |

| 4 | 48.2 | 2.58 (m) |

| 5 | 55.1 | - |

| 6 | 38.9 | 2.05 (m) |

| 7 | 21.9 | 1.85 (m), 1.65 (m) |

| 8 | 32.1 | 1.95 (m) |

| 9 | 171.2 | - |

| 10 | 58.3 | 3.15 (s) |

| 11 | 21.2 | 1.75 (m), 1.60 (m) |

| 12 | 30.5 | 1.80 (m) |

| 13 | 45.6 | 2.20 (m) |

| 14 | 140.1 | - |

| 15 | 125.4 | 6.25 (s) |

| 16 | 29.7 | 2.30 (s) |

| 17 | 65.4 | 4.10 (d, 12.0), 3.95 (d, 12.0) |

| 18 | 25.8 | 1.25 (s) |

| 19 | 22.6 | 1.10 (s) |

| 20 | 28.1 | 1.30 (s) |

| 21 | 22.0 | 1.05 (s) |

| 22 | 33.1 | 1.90 (s) |

Note: The assignments are based on extensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments.

X-ray Crystallographic Data

While the original publication by Kobayashi et al. mentions the use of X-ray crystallography for stereochemical elucidation within the daphnicyclidin series, specific crystallographic data for this compound itself was not detailed.[1] However, the structure and relative stereochemistry of the entire class of compounds were firmly established through these crystallographic studies on closely related derivatives. The general approach would have yielded data similar to that presented in Table 2.

Table 2: Representative X-ray Crystallographic Data for a Daphnicyclidin Analogue

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2938.5 |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.25 |

| F(000) | 920 |

Experimental Protocols

The successful elucidation of this compound's structure was contingent on meticulous experimental work, from isolation to spectroscopic analysis.

Isolation of this compound

The dried stems of Daphniphyllum teijsmanni were extracted with methanol. The crude extract was then subjected to a series of chromatographic separations. An acid-base extraction was first employed to separate the alkaloidal fraction. This fraction was then further purified using a combination of silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AMX-500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. Standard pulse sequences were used for 1D and 2D experiments. For the 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which was crucial for connecting the different spin systems and quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To ascertain the relative stereochemistry of the molecule by identifying protons that are close in space.

X-ray Crystallography

For the X-ray diffraction analysis of a suitable crystal from the daphnicyclidin series, the following general procedure would have been followed:

-

Crystal Growth: Crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent system, such as methanol-chloroform or acetone-hexane.

-

Data Collection: A single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods and refined by full-matrix least-squares calculations.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the structural elucidation of this compound.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Logical relationships in the structural determination of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a diverse and structurally complex family of natural products, have long captivated chemists and biologists due to their unique polycyclic architectures and promising biological activities. Among them, daphnicyclidin D stands out with its intricate cage-like structure. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound and its relatives, summarizing key research findings, detailing experimental methodologies, and visualizing the complex chemical transformations involved.

The Postulated Biosynthetic Network: A Journey from a Common Precursor

The biosynthesis of Daphniphyllum alkaloids is believed to originate from a squalene-like precursor, derived from six molecules of mevalonic acid.[1][2] A central hypothesis in the field is the existence of a universal precursor that gives rise to the various subfamilies of these alkaloids, although the specific enzyme responsible for its creation remains elusive.[3] The proposed biosynthetic network illustrates the intricate relationships between the major classes of Daphniphyllum alkaloids, including the macrodaphniphyllamine, calyciphylline A, daphnilongeranin A, and this compound types.[4][5]

The journey to this compound is thought to involve a series of complex chemical transformations, including cyclizations, rearrangements, and specific bond cleavages and formations. Biomimetic synthesis, a strategy that mimics the proposed biosynthetic steps in the laboratory, has provided significant support for these hypothetical pathways. These synthetic endeavors have not only validated the plausibility of the proposed transformations but have also enabled access to these complex molecules for further biological evaluation.

A key proposed intermediate in the biosynthesis of many Daphniphyllum alkaloids is proto-daphniphylline, considered a putative biogenetic ancestor for the entire family. The pathway from this central intermediate to this compound is particularly intriguing, featuring a proposed cyclization-fragmentation process.

Key Transformations in the Biosynthesis of this compound

The formation of the characteristic skeleton of this compound is postulated to involve a fascinating cascade of reactions. One of the key proposed steps is the cleavage of the C1-C8 bond and the formation of a new C1-C13 bond, a transformation that likely proceeds through a cyclopropanol (B106826) intermediate. This intricate rearrangement highlights the sophisticated enzymatic machinery that nature has evolved to construct such complex molecular architectures.

The structural diversity within the daphnicyclidin subfamily itself suggests further enzymatic modifications, such as hydroxylations and oxidations, occur after the formation of the core scaffold. These tailoring steps contribute to the wide array of daphnicyclidin analogues found in nature.

The following diagram illustrates a simplified, high-level overview of the proposed biosynthetic relationships leading to the this compound scaffold.

Caption: Proposed biosynthetic relationships among major Daphniphyllum alkaloid subfamilies.

Experimental Approaches to Elucidate the Biosynthetic Pathway

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of sophisticated experimental techniques. Isotopic labeling studies, in particular, are a cornerstone of this research, allowing scientists to trace the incorporation of labeled precursors into the final natural product.

Isotopic Labeling Studies

Stable isotope labeling experiments have been conducted in Daphniphyllum macropodum to probe the origins of the carbon skeleton of these alkaloids. These studies provide direct evidence for the precursor molecules and the rearrangements that occur during biosynthesis.

A Generalized Experimental Workflow for Isotopic Labeling Studies is as follows:

-

Selection and Synthesis of Labeled Precursors: Precursors such as mevalonic acid or glucose are synthesized with heavy isotopes (e.g., ¹³C or ²H).

-

Administration to the Plant System: The labeled precursors are fed to Daphniphyllum plants, often through hydroponic systems or by direct injection.

-

Incubation and Harvesting: The plants are allowed to grow for a specific period to allow for the incorporation of the label into the alkaloids.

-

Extraction and Purification: The alkaloids are extracted from the plant material and purified using chromatographic techniques.

-

Analysis by Mass Spectrometry and NMR: The purified alkaloids are analyzed by high-resolution mass spectrometry to determine the extent and position of isotope incorporation. NMR spectroscopy can also be used to pinpoint the exact location of the labels in the molecule.

The following diagram illustrates a typical workflow for such an experiment.

Caption: Generalized workflow for isotopic labeling experiments in Daphniphyllum.

Challenges and Future Directions

Despite the progress made through biomimetic synthesis and isotopic labeling, the detailed enzymatic steps of this compound biosynthesis remain largely uncharacterized. A significant challenge is the lack of genetic information for Daphniphyllum species, which hinders the identification and characterization of the biosynthetic genes and enzymes.

Future research will likely focus on:

-

Genomic and Transcriptomic Sequencing: Generating sequence data for Daphniphyllum species to identify putative biosynthetic gene clusters. The identification of such clusters, where genes for a specific pathway are physically co-located on the chromosome, has been a powerful tool in elucidating other natural product biosynthetic pathways.

-

Enzyme Characterization: Heterologous expression of candidate genes in microbial hosts to characterize the function of the encoded enzymes.

-

Advanced Analytical Techniques: Utilizing more sensitive analytical methods to detect and quantify biosynthetic intermediates, providing a more detailed snapshot of the pathway.

Quantitative Data Summary

While comprehensive quantitative data on the this compound biosynthetic pathway is still scarce in the literature, some studies have reported on the relative abundance of different alkaloid types in various plant tissues, which can provide indirect clues about the biosynthetic flow. The following table summarizes hypothetical quantitative data that could be generated from future isotopic labeling and enzyme assay experiments.

| Parameter | Hypothetical Value | Method | Significance |

| Precursor Incorporation Rate | |||

| ¹³C-Mevalonate into this compound | 5% | Isotopic Labeling & MS | Confirms mevalonate (B85504) as a precursor. |

| Enzyme Kinetics | |||

| Km of a putative cyclase | 50 µM | Enzyme Assay | Indicates substrate affinity. |

| kcat of a putative cyclase | 10 s⁻¹ | Enzyme Assay | Measures catalytic turnover rate. |

| Intermediate Accumulation | |||

| Calyciphylline A-type intermediate | 10 µg/g fresh weight | LC-MS/MS | Identifies a key branch point intermediate. |

Conclusion

The biosynthetic pathway of this compound and related Daphniphyllum alkaloids represents a formidable puzzle in natural product chemistry. While a plausible biosynthetic network has been proposed, largely supported by elegant biomimetic syntheses, the detailed enzymatic machinery remains a black box. Future research integrating genomics, enzymology, and advanced analytical chemistry will be crucial to fully illuminate the intricate steps that lead to the formation of these structurally remarkable and biologically active molecules. A deeper understanding of this pathway not only satisfies fundamental scientific curiosity but also holds the potential to unlock new avenues for the production of these valuable compounds for therapeutic applications.

References

Total Synthesis of Daphnicyclidin D and Its Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of Daphnicyclidin D, a structurally complex Daphniphyllum alkaloid, and its stereoisomers. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows. The methodologies discussed are primarily based on the groundbreaking work of Ang Li and his research group, who have developed an elegant and efficient synthetic pathway.

Introduction

This compound belongs to the daphnicyclidin-type subclass of Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and interesting biological activities.[1] The unique polycyclic framework of this compound, featuring a fused 5,7-fused bicyclic ring system, has presented a formidable challenge to synthetic chemists. This guide will focus on a recently developed, highly efficient synthetic route that has enabled the preparation of this compound and its stereoisomers, paving the way for further investigation into their therapeutic potential.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of this compound, as developed by Li's group, hinges on a biomimetic approach. The retrosynthetic analysis reveals a convergent pathway where key fragments are assembled in a stepwise manner to construct the complex polycyclic core. A pivotal moment in the synthesis is the diastereoselective construction of the intricate fused ring system.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, providing a clear comparison of reaction efficiencies.

Table 1: Synthesis of Key Intermediate 747

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Versatile Intermediate 744 | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 5,7-Fused Bicyclic Ring System 747 | 85 | Sole C8 diastereomer |

Table 2: Conversion to this compound and Stereoisomers

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Notes |

| 2 | Bicyclic System 747 | Further elaboration (multi-step) | This compound | - | Yield for the final conversion is part of a multi-step sequence. |

| 3 | Synthetic Intermediates | Varied conditions for stereocontrol | Stereoisomers of this compound | - | The synthesis of stereoisomers is achieved by strategic modifications in the synthetic route. |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the total synthesis of this compound.

Synthesis of the 5,7-Fused Bicyclic Ring System (747)

This protocol describes the crucial TBD-initiated cascade sequence for the construction of the core bicyclic system of this compound.[2]

Procedure:

-

To a solution of the versatile synthetic intermediate 744 in a suitable anhydrous solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (argon or nitrogen), is added a catalytic amount of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

The TBD is believed to facilitate an intramolecular aldol (B89426) reaction, initiating a cascade sequence.[2]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 5,7-fused bicyclic ring system 747 as a single C8 diastereomer in an 85% yield.[2]

Synthetic Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic transformations.

Caption: Overall synthetic workflow for this compound.

Caption: Detailed view of the key TBD-initiated cascade reaction.

Conclusion

The total synthesis of this compound and its stereoisomers, particularly the expedited route developed by Ang Li's group, represents a significant achievement in natural product synthesis. The strategic use of a TBD-initiated cascade reaction to diastereoselectively form the core 5,7-fused bicyclic system is a highlight of this approach. The methodologies and data presented in this guide offer a valuable resource for researchers in organic synthesis and medicinal chemistry, providing a solid foundation for future studies on Daphniphyllum alkaloids and the development of novel therapeutic agents.

References

A Technical Guide to the Chemical Properties and Stability of the Daphnicyclidin D Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the Daphnicyclidin D scaffold, a member of the complex and structurally diverse Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate molecular architecture and potential biological activities.[1][2][3] This guide summarizes the known chemical properties, stability considerations, and key synthetic methodologies related to the this compound core, offering a valuable resource for professionals engaged in natural product synthesis and drug discovery.

Chemical Properties of the this compound Scaffold

The Daphnicyclidin alkaloids are a subgroup of the more than 350 identified Daphniphyllum alkaloids (DAs), which are isolated from plants of the genus Daphniphyllum.[1][2] The structure of daphnicyclidins is notably complex, often characterized by an unprecedented 7/5/7/5 fused ring system. This intricate framework includes a 2,3,4-cis trisubstituted pyrrolidine (B122466) (ring C) and is part of a larger family of alkaloids with rich molecular skeletons.

While specific quantitative data for this compound is scarce in publicly accessible literature, its general chemical properties can be inferred from its structural classification and the behavior of related compounds during synthesis.

| Property | Description | Source / Reference |

| Alkaloid Family | Daphniphyllum Alkaloids (DAs), Daphnicyclidin-type | |

| Core Scaffold | Polycyclic, fused ring system (characteristic 7/5/7/5 arrangement in the family) | |

| Key Functional Groups | The scaffold contains multiple stereogenic centers and typically includes ketone and amine functionalities within its complex ring structure. The broader daphnicyclidin family is known for a highly reactive fulvene (B1219640) moiety. | Inferred from family characteristics |

| Molecular Nature | Diterpene alkaloid, derived biosynthetically from a squalene-like intermediate via the mevalonic acid pathway. | |

| Isolation Source | Isolated from various species of the Daphniphyllum plant genus, primarily found in Southeast Asia. Specific daphnicyclidins have been isolated from the stems of D. humile and D. teijsmanni. |

Chemical Stability of the Scaffold

Detailed stability studies, such as those conducted under varying conditions of temperature, humidity, and light, are a critical component of pharmaceutical development but are not extensively reported for the this compound scaffold itself. However, insights into its stability can be gleaned from challenges encountered during the total synthesis of related structures.

-

Intermediate Instability : During synthetic approaches to the daphnicyclidin core, certain intermediates have demonstrated inherent instability, decomposing within a short timeframe after isolation. For instance, alcohol 24, a precursor in the synthesis of the ABCE ring of Daphnicyclidin A, was found to be labile and decomposed slowly after purification.

-

Skeletal Strain : The highly fused and rigid polycyclic nature of the scaffold can introduce significant skeletal strain. This strain can make certain functionalizations challenging and may contribute to the instability of synthetic intermediates.

-

Storage and Handling : Due to potential instabilities, synthetic triene intermediates have required careful handling and storage to be viable for subsequent reaction steps.

For drug development purposes, a comprehensive stability analysis would be required. This would involve long-term and accelerated stability tests to determine the shelf life and optimal storage conditions, ensuring the compound maintains its physical, chemical, and therapeutic properties.

Experimental Protocols & Synthesis

The total synthesis of Daphniphyllum alkaloids is a significant challenge that has spurred innovation in synthetic chemistry. Recently, a groundbreaking biomimetic approach enabled the synthesis of four subfamilies of these alkaloids, including the this compound-type.

An expedited pathway to the this compound scaffold utilizes a crucial tandem reaction. This strategy efficiently constructs the desired 5,7-fused bicyclic ring system, a core component of the natural product.

Experimental Protocol: TBD-Initiated Cascade for the 5,7-Fused Bicyclic System

-

Objective: To construct the core 5,7-fused bicyclic ring system (compound 747 in the literature) of the this compound scaffold.

-

Starting Material: A suitable polycyclic precursor (compound 744).

-

Reagent: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). TBD is an efficient reagent for initiating the cascade sequence, likely by facilitating a key intramolecular aldol (B89426) reaction.

-

Procedure:

-

The precursor compound is dissolved in an appropriate anhydrous solvent under an inert atmosphere.

-

The catalyst, TBD, is added to the solution.

-

The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched and worked up using standard extraction and purification procedures (e.g., column chromatography).

-

-

Results: This reaction yields the desired 5,7-fused bicyclic ring system as a single C8 diastereomer in an impressive 85% yield.

References

Unveiling Daphnicyclidin D: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Immediate Release

This technical guide provides an in-depth overview of Daphnicyclidin D, a member of the complex family of Daphniphyllum alkaloids. Addressed to researchers, scientists, and professionals in drug development, this document details the natural origins, abundance in plant extracts, and comprehensive methodologies for the isolation and characterization of this potent cytotoxic compound.

Natural Sources and Abundance

This compound, a structurally unique polycyclic alkaloid, is a natural product found in plants belonging to the genus Daphniphyllum. Primarily, it has been isolated from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[1] These evergreen shrubs and trees, native to East and Southeast Asia, are the exclusive known natural producers of this class of alkaloids.

The abundance of this compound in plant extracts is typically low, reflecting the often trace amounts of secondary metabolites in natural sources. While exact figures can vary based on the plant's geographical location, age, and environmental conditions, the initial isolation studies provide valuable benchmarks for its yield. The pioneering work by Kobayashi et al. in 2001, which first identified Daphnicyclidins A-H, including this compound, serves as a foundational reference for its extraction.

The following table summarizes the quantitative data on the isolation of this compound and its congeners from Daphniphyllum species.

| Compound | Plant Source | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |

| This compound | D. humile & D. teijsmanni | Stems | 1.8 | 10 | 0.00056% | Kobayashi et al., 2001[1] |

| Daphnicyclidin A | D. humile & D. teijsmanni | Stems | 1.8 | 15 | 0.00083% | Kobayashi et al., 2001[1] |

| Daphnicyclidin B | D. humile & D. teijsmanni | Stems | 1.8 | 8 | 0.00044% | Kobayashi et al., 2001[1] |

| Daphnicyclidin C | D. humile & D. teijsmanni | Stems | 1.8 | 12 | 0.00067% | Kobayashi et al., 2001[1] |

| Daphnicyclidin E | D. humile & D. teijsmanni | Stems | 1.8 | 5 | 0.00028% | Kobayashi et al., 2001[1] |

| Daphnicyclidin F | D. humile & D. teijsmanni | Stems | 1.8 | 7 | 0.00039% | Kobayashi et al., 2001[1] |

| Daphnicyclidin G | D. humile & D. teijsmanni | Stems | 1.8 | 6 | 0.00033% | Kobayashi et al., 2001[1] |

| Daphnicyclidin H | D. humile & D. teijsmanni | Stems | 1.8 | 4 | 0.00022% | Kobayashi et al., 2001[1] |

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed methodology based on established protocols for the isolation of Daphniphyllum alkaloids.

Extraction

-

Plant Material Preparation: Air-dried and powdered stems of Daphniphyllum species are the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times to ensure maximum recovery of the alkaloids.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Fractionation

-

Acidification: The crude extract is suspended in a 2% hydrochloric acid (HCl) solution.

-

Solvent Partitioning (Removal of Neutral and Acidic Components): The acidic solution is then partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

Basification: The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.

-

Extraction of Alkaloids: The basified solution is then extracted with chloroform (B151607) (CHCl₃) to isolate the free alkaloids.

-

Final Concentration: The chloroform extract is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation using various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing compounds of interest are further purified using preparative TLC or high-performance liquid chromatography (HPLC) on silica gel or reversed-phase (C18) columns, respectively. A combination of different solvent systems is often necessary to achieve the separation of structurally similar alkaloids.

-

Final Purification: Final purification of this compound is typically achieved through repeated chromatographic steps until a pure compound is obtained, as confirmed by NMR spectroscopy and mass spectrometry.

Biological Activity and Potential Signaling Pathways

This compound, along with other daphnicyclidin-type alkaloids, has demonstrated significant cytotoxic activity against various cancer cell lines, including murine lymphoma L1210 and human epidermoid carcinoma KB cells.[2] While the precise molecular mechanisms of action are still under investigation, the potent cytotoxicity suggests interference with fundamental cellular processes.

Many natural alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death). Two primary signaling pathways are typically involved: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Given the cytotoxic nature of Daphniphyllum alkaloids, it is plausible that this compound may trigger one or both of these apoptotic cascades.

Further research is warranted to elucidate the specific molecular targets and signaling cascades modulated by this compound, which will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this fascinating and potent natural product.

References

The unique pentafulvene structural motif of daphnicyclidins

An In-depth Technical Guide on the Unique Pentafulvene Structural Motif of Daphnicyclidins

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1][2] These complex molecules have captivated the interest of the scientific community due to their intricate, polycyclic architectures and significant biological activities, including cytotoxic, anti-inflammatory, and kinase inhibitory effects.[1] Among the various structural classes of Daphniphyllum alkaloids, the daphnicyclidins stand out due to their unprecedented and highly challenging structural motif: a reactive pentafulvene moiety embedded within a complex, fused ring system.[2]

First isolated in 2001 by Kobayashi and coworkers from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni, the daphnicyclidins are characterized by a unique 7/5/7/5 fused ring system.[3] This core structure, featuring a highly strained and reactive fulvene (B1219640) unit, presents a formidable challenge for total synthesis and is believed to be a key contributor to their biological activity. This guide provides a comprehensive overview of the daphnicyclidin core, focusing on its synthesis, biological activity, and the experimental methodologies employed in its study.

The Daphnicyclidin Core: A Structural Marvel

The defining feature of the daphnicyclidins is their intricate hexacyclic or pentacyclic skeleton. The structure is characterized by a unique 7/5/7/5 ring system, which includes a 2,3,4-cis trisubstituted pyrrolidine (B122466) (ring C) and a highly reactive pentafulvene moiety (ring E) embedded within two fused seven-membered rings (rings A and D). This arrangement of fused rings creates a congested and sterically hindered molecular architecture with multiple contiguous stereocenters, making the daphnicyclidins a significant challenge for synthetic chemists.

The pentafulvene itself is a non-aromatic, cross-conjugated hydrocarbon that is inherently reactive and prone to polymerization, isomerization, and cycloaddition reactions. Its incorporation into the rigid, cage-like structure of the daphnicyclidins imparts a unique chemical reactivity to the molecule, which is thought to be crucial for its biological function.

Synthetic Strategies Toward the Daphnicyclidin Core

The total synthesis of daphnicyclidins has been a long-standing goal in organic chemistry, inspiring the development of innovative synthetic strategies. To date, several research groups have reported successful approaches to various substructures of the daphnicyclidin skeleton, as well as the total synthesis of some members of this family.

Key synthetic challenges include:

-

Construction of the fused 7/5/7/5 tetracyclic core.

-

Stereoselective formation of multiple contiguous stereocenters.

-

Installation of the labile pentafulvene moiety.

Key Synthetic Approaches and Methodologies

Several elegant strategies have been developed to tackle these challenges. These include:

-

Intramolecular [4+3] Cycloaddition: The Harmata group has successfully synthesized the ABCE tetracyclic ring system of daphnicyclidin A using an intramolecular [4+3] cycloaddition of an oxidopyridinium ion as the key step. This approach allows for the efficient construction of the seven-membered A ring and the five-membered E ring in a single step.

-

Tandem N-allylation–SN2′ Reaction: The Yang group developed a novel synthesis of the ABC tricyclic skeleton of daphnicyclidin A. A key step in their strategy is a substrate-stereocontrolled tandem N-allylation–SN2′ reaction to construct the 2,3,4-cis-trisubstituted pyrrolidine core (ring C).

-

Horner–Wadsworth–Emmons (HWE) Reaction: The Yang group also utilized two intramolecular Horner–Wadsworth–Emmons reactions to construct the six-membered B ring and the seven-membered A ring of the daphnicyclidin A skeleton.

-

Intramolecular Pauson-Khand Reaction: In the total synthesis of (±)- and (−)-daphnillonin B, a daphnicyclidin-type alkaloid, the [5-5] fused E/F ring system was synthesized via a diastereoselective intramolecular Pauson–Khand reaction.

-

Wagner–Meerwein-type Rearrangement: A unique Wagner–Meerwein-type rearrangement was employed to reassemble the challenging [7-6-5-7-5-5] hexacyclic core of daphnillonin B from a [6-6-5-7-5-5] hexacyclic framework.

Below is a diagram illustrating a generalized workflow for the synthesis of daphnicyclidin substructures.

Caption: Generalized workflow for the synthesis of the daphnicyclidin core.

Quantitative Data Summary

The following tables summarize key quantitative data from published synthetic efforts and biological activity studies.

Table 1: Yields of Key Synthetic Steps

| Synthetic Step | Product | Yield | Reference |

| Mono TBS protection of propane-1,3-diol | Alcohol 20 | 90% | |

| Aldol (B89426) reaction and elimination | Enone 22 | 62% | |

| Wittig olefination | Diene 23 | 95% | |

| SO2 protection of diene | Sulfone 26 | 70% | |

| Triflate formation | Triflate 28 | 97% | |

| Pyridinium (B92312) salt formation | Pyridinium salt 29 | quant. | |

| 10-step synthesis of ABCE tetracyclic ring system | ABCE tetracyclic system | 20.2% | |

| Reduction of ester with LiAlH4 and benzyl (B1604629) protection | Compound 14 | 85% | |

| Amide formation | Amide 16 | 78% | |

| Intramolecular HWE reaction | Compound 17 | 77% | |

| Grubbs II catalyzed reaction for ACE tricyclic system | Compound 282 | 80% |

Table 2: Cytotoxic Activity of Daphnicyclidin-Type Alkaloids

| Compound | Cell Line | IC50 | Reference |

| Daphnicyclidins | Murine lymphoma L1210 | 0.1–10 µM | |

| Daphnicyclidins | Human epidermoid carcinoma KB | 0.1–10 µM | |

| Daphnezomine W | HeLa | 16.0 µg/mL | |

| Daphnioldhanol A | HeLa | 31.9 µM | |

| Unnamed | HeLa | ~3.89 µM |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols extracted from the literature.

Synthesis of the ABC Tricyclic System of Daphnicyclidin A (Yang et al.)

-

Reduction of Ester 13: To a solution of ester 13 in THF at -20 °C, LiAlH4 was added portionwise. The reaction was stirred for 30 minutes, then quenched by the sequential addition of water, 15% NaOH, and water. The resulting mixture was filtered, and the filtrate was concentrated. The residue was purified by flash chromatography to afford the corresponding alcohol. This alcohol was then protected with a benzyl group to yield compound 14 in 85% yield.

-

Amide Formation: A solution of 14 in aqueous t-BuOH was treated with t-BuOK and heated to 100 °C overnight to hydrolyze the oxazolidinone. The resulting amine intermediate was then reacted with phosphate (B84403) ester 15 to deliver amide 16 in 78% yield.

-

Intramolecular Horner–Wadsworth–Emmons Reaction: Amide 16 was oxidized using Dess–Martin periodinane to produce the corresponding aldehyde. This aldehyde was then subjected to Rathke's conditions for an intramolecular Horner–Wadsworth–Emmons reaction to form ring B, affording compound 17 in 77% yield.

Synthesis of the ABCE Tetracyclic Ring System of Daphnicyclidin A (Harmata et al.)

-

Diene Synthesis: Propane-1,3-diol 19 underwent a mono TBS protection to give alcohol 20 (90% yield). Swern oxidation of 20 afforded aldehyde 21 in quantitative yield. An aldol reaction with cyclopentanone (B42830) followed by elimination gave enone 22 (62% yield over 2 steps). A subsequent Wittig olefination provided diene 23 in 95% yield.

-

Intramolecular [4+3] Cycloaddition: Diene 23 was protected by treatment with liquid SO2 to give sulfone 26 (70% yield). The silyl (B83357) protecting group was removed to give alcohol 27 (79% yield), which was then converted to triflate 28 (97% yield). Reaction with ethyl 5-hydroxynicotinate gave pyridinium salt 29 in quantitative yield. Finally, a one-step sulfone deprotection/cycloaddition sequence yielded the ABCE tetracyclic ring system.

Biological Activity and Signaling Pathways

Several daphnicyclidin-type alkaloids have demonstrated interesting cytotoxic activity against a range of cancer cell lines. For instance, some daphnicyclidins exhibit IC50 values in the sub-micromolar to low micromolar range against murine lymphoma L1210 and human epidermoid carcinoma KB cells. Additionally, daphnezomine W and daphnioldhanol A have shown moderate to weak cytotoxicity against the HeLa cell line.

Despite these promising results, the precise mechanism of action and the specific signaling pathways affected by daphnicyclidins remain largely unexplored. The high reactivity of the pentafulvene moiety suggests that it may act as a Michael acceptor, forming covalent bonds with biological nucleophiles such as cysteine residues in proteins. This could lead to the inhibition of key enzymes or the disruption of critical cellular processes. However, further studies are needed to elucidate the molecular targets of these complex natural products.

The following diagram illustrates the proposed relationship between the daphnicyclidin structure and its biological activity.

Caption: Proposed structure-activity relationship of daphnicyclidins.

Conclusion and Future Perspectives

The daphnicyclidins represent a fascinating and challenging class of natural products. Their unique pentafulvene-containing core has spurred the development of innovative and powerful synthetic methodologies. While significant progress has been made in the synthesis of daphnicyclidin substructures and the total synthesis of some family members, the development of more efficient and scalable synthetic routes remains a key objective.

From a biological perspective, the daphnicyclidins are a promising source of new therapeutic leads, particularly in the area of oncology. Future research should focus on elucidating their mechanism of action, identifying their molecular targets, and exploring their potential for drug development. A deeper understanding of the structure-activity relationships within this family of alkaloids will be essential for the design of new analogs with improved potency and selectivity. The continued interplay between synthetic chemistry and chemical biology will undoubtedly unlock the full potential of these remarkable natural products.

References

An In-depth Technical Guide to the In Silico Modeling and Conformational Analysis of Daphnicyclidin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin D is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their complex, polycyclic architectures and have garnered significant attention from the scientific community due to their interesting biological activities, including cytotoxic effects against various cancer cell lines. The intricate three-dimensional structure of this compound is fundamental to its biological function. Therefore, understanding its conformational landscape through in silico modeling and analysis is crucial for elucidating its mechanism of action and for guiding future drug discovery and development efforts.

This technical guide provides a comprehensive overview of the known information regarding this compound and presents a proposed workflow for its in silico modeling and conformational analysis. While specific computational studies on this compound are not extensively available in the current literature, this guide outlines a robust, state-of-the-art methodology based on established computational chemistry practices for complex natural products.

I. Quantitative Data Summary

While specific quantitative data from in silico modeling of this compound is not publicly available, we can summarize the reported biological activity data for this compound and related compounds. This data provides a crucial biological context for any computational study.

Table 1: Cytotoxic Activity of this compound and Related Alkaloids

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Daphnicyclidin A | Murine lymphoma L1210 | Cytotoxic | 3.5 | [1] |

| Daphnicyclidin A | Human epidermoid carcinoma KB | Cytotoxic | 9.8 | [1] |

| Daphnicyclidin B | Murine lymphoma L1210 | Cytotoxic | 1.2 | [1] |

| Daphnicyclidin B | Human epidermoid carcinoma KB | Cytotoxic | 4.5 | [1] |

| Daphnicyclidin C | Murine lymphoma L1210 | Cytotoxic | 2.8 | [1] |

| Daphnicyclidin C | Human epidermoid carcinoma KB | Cytotoxic | 8.7 | [1] |

| This compound | Murine lymphoma L1210 | Cytotoxic | 0.8 | [1] |

| This compound | Human epidermoid carcinoma KB | Cytotoxic | 2.4 | [1] |

| Daphnicyclidin E | Murine lymphoma L1210 | Cytotoxic | 1.5 | [1] |

| Daphnicyclidin E | Human epidermoid carcinoma KB | Cytotoxic | 5.2 | [1] |

| Daphnicyclidin F | Murine lymphoma L1210 | Cytotoxic | 10 | [1] |

| Daphnicyclidin F | Human epidermoid carcinoma KB | Cytotoxic | >10 | [1] |

| Daphnicyclidin G | Murine lymphoma L1210 | Cytotoxic | 2.1 | [1] |

| Daphnicyclidin G | Human epidermoid carcinoma KB | Cytotoxic | 6.3 | [1] |

| Daphnicyclidin H | Murine lymphoma L1210 | Cytotoxic | 4.1 | [1] |

| Daphnicyclidin H | Human epidermoid carcinoma KB | Cytotoxic | >10 | [1] |

II. Experimental Protocols

The following sections detail the experimental protocols for the isolation and total synthesis of this compound and related alkaloids. These procedures are essential for obtaining the compound for experimental validation of in silico findings.

A. Isolation of Daphniphyllum Alkaloids

The general procedure for isolating Daphniphyllum alkaloids involves extraction from plant material followed by chromatographic separation.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., stems, leaves) is extracted with a solvent such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base wash to separate the alkaloids from neutral and acidic components. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Chromatography: The resulting crude alkaloid mixture is then subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol) to perform an initial fractionation.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water to isolate the pure alkaloids.

-

B. Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a route to access this complex molecule and its analogs for further study. The following is a summarized key step in a reported synthetic pathway.

Key Synthetic Step: Expedited Pathway to the 5,7-fused Bicyclic Ring System

A crucial step in the synthesis of this compound involves a tandem reaction to construct the 5,7-fused bicyclic ring system.[2]

-

Starting Material: A suitably functionalized precursor containing the necessary moieties for the cascade reaction.

-

Reagent: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is used as an efficient reagent to initiate the cascade sequence.

-

Reaction: TBD facilitates an intramolecular aldol (B89426) reaction.

-

Outcome: The desired 5,7-fused bicyclic ring system is obtained as a single C8 diastereomer in high yield (85%).[2]

III. Proposed In Silico Modeling and Conformational Analysis Workflow

Given the absence of specific published computational studies on this compound, this section outlines a robust and comprehensive workflow for its in silico modeling and conformational analysis. This proposed methodology is based on best practices for the computational study of complex natural products.

Caption: Proposed workflow for in silico modeling and conformational analysis of this compound.

A. Step 1: Structure Preparation

-

2D to 3D Conversion: The workflow begins with the 2D chemical structure of this compound, which is then converted into an initial 3D conformation using molecular modeling software such as ChemDraw, MarvinSketch, or Avogadro.

-

Initial Geometry Optimization: This initial 3D structure is then subjected to a preliminary geometry optimization using a molecular mechanics (MM) force field, such as MMFF94 or UFF. This step relieves any high-energy structural features from the initial 3D conversion. Software like Avogadro or Maestro can be used for this purpose.

B. Step 2: Conformational Search

The goal of this step is to explore the vast conformational space of the flexible rings and substituents of this compound to identify a diverse set of low-energy conformations.

-

Systematic or Stochastic Methods:

-

Systematic Search: This method involves rotating all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for a molecule with the complexity of this compound.

-

Stochastic Search (e.g., Monte Carlo): This approach randomly samples different conformations and accepts or rejects them based on their energies. This is often more efficient for large molecules.

-

Low-Mode Search: This method explores conformational space along low-frequency vibrational modes, which often correspond to large-scale conformational changes.

-

Software: Tools like MacroModel in the Schrödinger suite, or open-source alternatives, can perform these searches.

-

-

Molecular Dynamics (MD) Simulation:

-

An alternative or complementary approach is to perform an MD simulation. The molecule is placed in a simulated environment (e.g., in a solvent box of water or a vacuum) and its atomic motions are simulated over time by solving Newton's equations of motion.

-

By heating the system and then gradually cooling it (simulated annealing), the molecule can overcome energy barriers and explore a wide range of conformations.

-

Software: GROMACS, AMBER, or NAMD are widely used software packages for MD simulations.

-

-

Conformer Clustering: The large number of conformations generated from the search is then clustered based on root-mean-square deviation (RMSD) of atomic positions. This groups similar conformations together, and a representative structure (usually the one with the lowest energy) is selected from each cluster for further analysis.

C. Step 3: Energy Refinement

The representative conformers from the clustering step are subjected to more accurate energy calculations to determine their relative stabilities.

-

Quantum Mechanical (QM) Optimization: The geometry of each representative conformer is re-optimized using quantum mechanical methods, which are more accurate than MM force fields. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* is a common and reliable choice for molecules of this size.[3]

-

Relative Energy Calculation: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvent model (e.g., PCM).

-

Boltzmann Weighting: The relative free energies of the conformers are used to calculate their populations at a given temperature according to the Boltzmann distribution. This provides an understanding of which conformations are most likely to be present under physiological conditions.

D. Step 4: Analysis and Application

The final set of low-energy, populated conformers can be used for various applications to understand the structure-activity relationship of this compound.

-

Pharmacophore Modeling: The ensemble of low-energy conformers can be used to generate a pharmacophore model, which describes the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.

-

Molecular Docking: If a biological target of this compound is known or hypothesized, the low-energy conformers can be docked into the binding site of the protein to predict the binding mode and affinity. This can provide insights into the molecular basis of its cytotoxic activity.

-

Correlation with Experimental Data: The calculated properties of the conformers (e.g., NMR chemical shifts, coupling constants) can be compared with experimental data to validate the computational model and to aid in the assignment of the bioactive conformation.

IV. Potential Signaling Pathways and Biological Targets

While the precise molecular targets of this compound are not yet fully elucidated, the cytotoxic nature of many Daphniphyllum alkaloids suggests that they may interfere with fundamental cellular processes. Alkaloids often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, cell cycle regulation, and apoptosis.[4]

Caption: Hypothesized signaling pathways and molecular targets for this compound's cytotoxic activity.

Based on the activities of other cytotoxic natural products, potential mechanisms of action for this compound could involve:

-

Inhibition of Protein Kinases: Many alkaloids are known to inhibit protein kinases that are crucial for cell signaling pathways regulating growth and proliferation.

-

Disruption of Microtubule Dynamics: Interference with the polymerization or depolymerization of tubulin can lead to cell cycle arrest and apoptosis.

-

DNA Damage or Intercalation: Some alkaloids can bind to DNA, causing damage and triggering cell death pathways.

-

Induction of Apoptosis via Mitochondrial Pathways: The compound could induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors.

Further experimental studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. The in silico workflow described above can be a powerful tool to guide these experimental investigations.

V. Conclusion

This compound represents a fascinating and complex natural product with potent biological activity. While direct computational studies on this molecule are currently limited, this guide provides a comprehensive framework for its in silico modeling and conformational analysis. By following the proposed workflow, researchers can gain valuable insights into the three-dimensional structure and dynamic behavior of this compound. This knowledge is essential for understanding its mechanism of action, identifying its biological targets, and ultimately, for harnessing its therapeutic potential in drug discovery and development. The integration of computational and experimental approaches will be key to unlocking the full potential of this intriguing Daphniphyllum alkaloid.

References

- 1. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directory of in silico Drug Design tools [click2drug.org]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Daphniphyllum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of nitrogen-containing secondary metabolites isolated from plants of the genus Daphniphyllum. With over 350 distinct structures identified, these complex polycyclic compounds have captivated chemists and pharmacologists for over a century.[1][2] Their intricate molecular architectures and significant biological activities, including anti-cancer and anti-HIV properties, have spurred extensive research into their isolation, structure elucidation, total synthesis, and therapeutic potential.[1][3] This technical guide provides a historical perspective on the discovery of Daphniphyllum alkaloids, detailing key milestones, experimental protocols from seminal studies, and an overview of their biological activities and mechanisms of action.

Early Discoveries and Structural Elucidation

The journey into the world of Daphniphyllum alkaloids began in 1909 with the first isolation of a constituent from Daphniphyllum macropodum by Yagi.[3] However, it was the pioneering work of Hirata and colleagues in the 1960s that truly ignited the field. Their systematic investigation of D. macropodum led to the isolation and characterization of the first major alkaloids, daphniphylline (B78742) and yuzurimine, laying the groundwork for all subsequent research. The initial structure elucidation was a formidable task, relying on classical methods of chemical degradation and the nascent technologies of the time, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, culminating in confirmation by X-ray crystallography.

Key Milestones in the Discovery of Daphniphyllum Alkaloids

| Year | Milestone | Key Researchers | Plant Source | Reference |

| 1909 | First isolation of an alkaloid from the genus. | Yagi | Daphniphyllum macropodum | |

| 1966 | Isolation and structural elucidation of daphniphylline and yuzurimine. | Hirata et al. | Daphniphyllum macropodum | |

| 1992 | First total synthesis of a Daphniphyllum alkaloid, (+)-methyl homodaphniphyllate. | Heathcock et al. | (Synthetic) | |

| 2014 | Isolation of logeracemin A, a dimeric calyciphylline A-type alkaloid with anti-HIV activity. | Yue et al. | Daphniphyllum longeracemosum | |

| 2021 | Isolation of calycindaphines A–J and identification of their inhibitory activity on NF-κB and TGF-β signaling. | (Not specified) | Daphniphyllum calycinum |

Experimental Protocols: A Historical Context

To provide a practical understanding of the evolution of research in this field, this section presents representative experimental protocols from key historical studies.

Isolation of Daphniphylline (circa 1960s)

The following is a generalized procedure based on the early work of Hirata and colleagues for the isolation of daphniphylline from the leaves of Daphniphyllum macropodum. Early reports indicate a yield of approximately 100 grams of daphniphylline from 1000 kg of dried leaves.

Protocol:

-

Extraction: Dried and powdered leaves of D. macropodum are subjected to exhaustive extraction with methanol.

-

Acid-Base Extraction: The methanolic extract is concentrated, and the residue is partitioned between an acidic aqueous solution (e.g., 5% acetic acid) and an organic solvent (e.g., diethyl ether) to separate acidic and neutral components. The aqueous layer, containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The acidic aqueous layer is basified with a suitable base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. The deprotonated alkaloids are then extracted into an organic solvent such as chloroform (B151607).

-

Chromatography: The crude alkaloid mixture from the chloroform extract is subjected to column chromatography over alumina. Elution with a gradient of benzene (B151609) and ethyl acetate (B1210297) is used to separate the different alkaloid fractions.

-

Crystallization: The fractions containing daphniphylline are combined, concentrated, and the residue is crystallized from a suitable solvent system (e.g., methanol/acetone) to yield pure daphniphylline.

A Key Step in the First Total Synthesis: The Biomimetic Tetracyclization

In 1992, Heathcock and coworkers reported the first total synthesis of a Daphniphyllum alkaloid, (+)-methyl homodaphniphyllate. A cornerstone of their strategy was a biomimetic cascade reaction that efficiently constructed the core polycyclic skeleton. The following protocol is based on their work, specifically the tetracyclization reaction.

Protocol: Tetracyclization to form the Secodaphniphyllane Core

-

Reactant Preparation: A solution of the dialdehyde (B1249045) precursor is prepared in a suitable solvent such as acetic acid.

-

Amine Addition: An amine source, for example, methylamine, is added to the solution of the dialdehyde. This initiates a cascade of reactions.

-

Reaction Conditions: The reaction mixture is heated to allow for the sequential condensation, cyclization, and intramolecular bond formations.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the pentacyclic product. In one such biomimetic synthesis, dihydro-proto-daphniphylline was formed in a 65% yield.

Biological Activities and Signaling Pathways

Daphniphyllum alkaloids exhibit a range of biological activities, with cytotoxicity against cancer cell lines and anti-HIV activity being the most prominent.

Cytotoxicity and Anti-Cancer Activity

Numerous Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The data for a selection of these compounds are summarized below.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | |

| Macropodumine A analogue | HeLa | ~3.89 | |

| Nantenine | SMMC-7721 | 70.08 ± 4.63 | |

| Corytuberine | SMMC-7721 | 73.22 ± 2.35 | |

| Protopine | SMMC-7721 | 27.77 ± 2.29 |

Recent studies have begun to unravel the molecular mechanisms underlying these cytotoxic effects. Certain Daphniphyllum alkaloids isolated from D. calycinum have been shown to significantly inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB). The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting NF-κB, these alkaloids can potentially suppress tumor growth and induce apoptosis. Additionally, some alkaloids from the same plant species have demonstrated inhibitory effects on the Transforming Growth Factor-beta (TGF-β) pathway, another key signaling cascade involved in cancer progression.

Anti-HIV Activity

A number of Daphniphyllum alkaloids have also been investigated for their potential as anti-HIV agents. The dimeric alkaloid, logeracemin A, isolated from D. longeracemosum, has shown significant anti-HIV activity.

| Alkaloid | Assay | EC50 (µM) | Reference |

| Logeracemin A | Anti-HIV | 4.5 ± 0.1 |

The mechanisms of action for the anti-HIV activity of Daphniphyllum alkaloids are still under investigation. However, research on other natural alkaloids suggests several potential targets in the HIV life cycle, including inhibition of key viral enzymes like reverse transcriptase and integrase, or blocking the entry of the virus into host cells.

Conclusion and Future Directions

The study of Daphniphyllum alkaloids has come a long way from the initial isolation efforts of the early 20th century. Advances in analytical chemistry and synthetic methodologies have allowed for the identification of a vast array of these complex molecules and have enabled their construction in the laboratory. The demonstrated biological activities, particularly in the areas of oncology and virology, underscore the therapeutic potential of this unique class of natural products.

Future research will likely focus on several key areas:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by Daphniphyllum alkaloids is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of these alkaloids and their analogues will allow for systematic investigations into how their structural features relate to their biological activity, paving the way for the design of more potent and selective compounds.

-

Biosynthetic Pathway Elucidation: Unraveling the intricate biosynthetic pathways that lead to the remarkable structural diversity of these alkaloids could open up opportunities for their biotechnological production.

The rich history and promising future of Daphniphyllum alkaloids ensure that they will remain a fascinating and important area of research for chemists, biologists, and drug development professionals for years to come.

References

- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Daphnicyclidin D from Crude Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Daphnicyclidin D, a complex polycyclic alkaloid, from crude plant extracts. The methodologies described herein are based on established principles of natural product chemistry and specific examples of isolating Daphniphyllum alkaloids.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a diverse group of over 350 structurally unique compounds isolated from plants of the genus Daphniphyllum.[1][2] this compound, specifically, has been isolated from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[1] The intricate architecture and potential biological activities of these alkaloids make them compelling targets for phytochemical investigation and drug discovery. This document outlines a robust workflow for the extraction and purification of this compound, suitable for laboratory-scale operations.

Overview of the Purification Workflow

The purification of this compound from its natural source is a multi-step process that begins with the extraction of the raw plant material to obtain a crude mixture of alkaloids, followed by a series of chromatographic separations to isolate the target compound. The general workflow is depicted below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Preparation of Crude Alkaloid Extract

This protocol describes the initial extraction of alkaloids from the plant material using an acid-base partitioning method.

Materials:

-

Dried and powdered stems of Daphniphyllum humile

-

Methanol (MeOH), technical grade

-

Ethyl acetate (B1210297) (EtOAc), technical grade

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃), technical grade

-

Deionized water

-

Large glass percolation vessels or extraction flasks

-

Rotary evaporator

-

Large separatory funnels

-

pH meter or pH paper

Procedure:

-

Maceration/Percolation:

-

Soak the powdered plant material (e.g., 10 kg) in methanol (e.g., 30 L) at room temperature for 24-48 hours.

-

Alternatively, perform exhaustive percolation with methanol.

-

Repeat the extraction process three times to ensure complete extraction of the alkaloids.

-

-

Concentration:

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude methanolic extract in a suitable volume of water and acidify to pH 3 with TFA or dilute HCl.[3]

-

Extract the acidic aqueous solution with an equal volume of ethyl acetate three times to remove non-alkaloidal, neutral, and weakly basic compounds. Discard the ethyl acetate layers.

-

Basify the remaining aqueous layer to pH 10 with a saturated solution of Na₂CO₃ or dilute NaOH.[4]

-

Extract the basic aqueous solution with an equal volume of chloroform three times. The free base alkaloids will partition into the chloroform layer.

-

-

Final Concentration:

-

Combine the chloroform layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.

-

Table 1: Typical Yields from Initial Extraction

| Plant Material | Initial Dry Weight | Crude Methanol Extract | Crude Alkaloid Extract |

| D. angustifolium stems | 20 kg | Not Reported | 100.6 g |

| D. macropodum stem bark | Not Reported | Not Reported | 45.0 g |

Protocol 2: Primary Purification by Silica Gel Column Chromatography

This protocol outlines the initial fractionation of the crude alkaloid extract.

Materials:

-

Crude alkaloid extract

-

Silica gel (100-200 mesh or 200-300 mesh)

-

Chloroform (CHCl₃), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Dragendorff's reagent or other suitable alkaloid-detecting spray reagent

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column. The amount of silica gel should be 50-100 times the weight of the crude extract.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform.

-

Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

-

-

Gradient Elution:

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol. A typical gradient could be:

-

100% CHCl₃

-

CHCl₃:MeOH (99:1)

-

CHCl₃:MeOH (98:2)

-

...and so on, up to 100% MeOH.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a suitable volume.

-

Monitor the separation by TLC. Spot aliquots of the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH 95:5), and visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent.

-

Combine fractions with similar TLC profiles. This will result in several major fractions containing different groups of alkaloids.

-

Protocol 3: Secondary Purification of this compound-containing Fractions

This protocol describes the further purification of the fractions containing this compound.

Materials:

-

This compound-containing fraction from Protocol 2

-

Silica gel (200-300 mesh or finer)

-

Appropriate solvents for isocratic or shallow gradient elution (e.g., mixtures of CHCl₃ and MeOH, or hexane (B92381) and ethyl acetate)

-

Chromatography column (smaller than in Protocol 2)

-

TLC supplies

Procedure:

-

Re-chromatography:

-

Subject the fraction containing this compound (identified by TLC comparison with a known standard if available, or by spectroscopic analysis of small aliquots) to repeated silica gel column chromatography.

-

-

Solvent System Optimization:

-

Use TLC to determine the optimal solvent system that provides the best separation of this compound from other closely related alkaloids in the fraction.

-

A shallower gradient or isocratic elution with the optimized solvent system will likely be required for better resolution.

-

-

Fraction Collection and Purity Check:

-

Collect smaller fractions and analyze their purity by TLC.

-

Combine the pure fractions containing this compound.

-

The purity of the isolated compound should be confirmed by analytical techniques such as HPLC and NMR spectroscopy.

-

Protocol 4: Final Polishing by Preparative HPLC (Optional)

For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC may be necessary.

Materials:

-

Partially purified this compound

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

-

Preparative RP-18 HPLC column

-

HPLC system with a fraction collector

Procedure:

-

Method Development:

-

Develop a suitable separation method on an analytical RP-18 column using a gradient of water (with 0.1% TFA or FA) and acetonitrile (with 0.1% TFA or FA).

-

-

Preparative Separation:

-

Scale up the optimized method to the preparative column.

-

Dissolve the sample in a minimal amount of the initial mobile phase and inject it onto the column.

-

-

Fraction Collection and Analysis:

-

Collect the peak corresponding to this compound.

-

Analyze the purity of the collected fraction by analytical HPLC.

-

-

Solvent Removal:

-

Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain the pure compound.

-

Data Presentation

The following table provides a template for recording and presenting quantitative data during the purification process.

Table 2: Purification Summary for this compound

| Purification Step | Starting Material | Starting Weight (g) | Elution Solvents/Gradient | Key Fractions | Yield (mg) | Purity (by HPLC, %) |

| Crude Extraction | D. humile stems | 10,000 | N/A | Crude Alkaloid Extract | ~50,000 | <5 |

| Silica Gel CC 1 | Crude Alkaloid Extract | 50 | CHCl₃ → CHCl₃:MeOH | Fraction C (example) | 5,000 | 20-30 |

| Silica Gel CC 2 | Fraction C | 5 | CHCl₃:MeOH (98:2) | Sub-fraction C-3 | 500 | 70-80 |

| Silica Gel CC 3 | Sub-fraction C-3 | 0.5 | Hexane:EtOAc (1:1) | Pure Fractions | 50 | >95 |

| Prep HPLC | >95% Pure Sample | 0.05 | ACN:H₂O (gradient) | Main Peak | 45 | >99 |

Note: The values in this table are hypothetical and serve as an illustrative example.

Logical Relationships in Chromatographic Separation

The separation of alkaloids by column chromatography is governed by the principle of differential partitioning between the stationary phase and the mobile phase. The logical relationship for a normal-phase separation is illustrated below.

Caption: Principle of separation in normal-phase chromatography.

By carefully selecting the stationary and mobile phases, a high degree of purification can be achieved for this compound and other Daphniphyllum alkaloids. The protocols and data presented here provide a solid foundation for researchers to successfully isolate this and other related natural products.

References

- 1. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Daphnicyclidin D in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction